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molecular formula C9H12N2O B8373830 3-(Pyridin-3-yl)butanamide

3-(Pyridin-3-yl)butanamide

Cat. No. B8373830
M. Wt: 164.20 g/mol
InChI Key: KJFIAWCKGMRBLB-UHFFFAOYSA-N
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Patent
US08518948B2

Procedure details

A solution of ethyl 3-(pyridin-3-yl)butanoate (0.50 g, 2.59 mmol) in methanolic ammonia (10 ml) was heated to 100° C. in a pressure bomb overnight. The solvent was evaporated under reduced pressure, washed with n-pentane and dried under reduced pressure to afford 0.2 g (47%) of 3-(pyridin-3-yl)butanamide as pale brown solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([CH3:14])[CH2:8][C:9](OCC)=[O:10])[CH:2]=1.[NH3:15]>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([CH3:14])[CH2:8][C:9]([NH2:15])=[O:10])[CH:2]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1=CC(=CC=C1)C(CC(=O)OCC)C
Name
Quantity
10 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
washed with n-pentane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(CC(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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